Strictosamide

Overview

Description

Strictosamide is a member of beta-carbolines . It is a natural product found in Ophiorrhiza liukiuensis, Uncaria rhynchophylla, and other organisms . It has important effects on inflammation and inflammatory pain .

Synthesis Analysis

A series of novel derivatives of strictosamide were synthesized and biologically evaluated . Most of the new compounds exhibited improved activities than the parent compound strictosamide . A highly diastereoselective Pictet–Spengler reaction with α-cyanotryptamine and secologanin tetraacetate, followed by a reductive decyanation reaction, was developed for the synthesis of strictosamide .

Molecular Structure Analysis

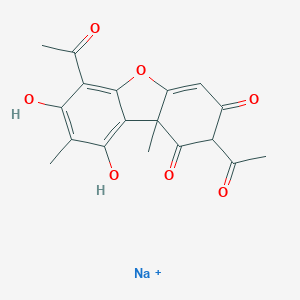

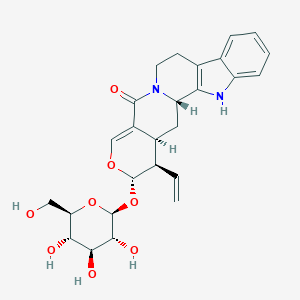

The molecular formula of Strictosamide is C26H30N2O8 . The molecular weight is 498.5 g/mol . The IUPAC name is (1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one .

Chemical Reactions Analysis

A rapid and simple high-performance liquid chromatographic tandem mass spectrometric method has been developed and validated for analysis of strictosamide in rat plasma . Chromatographic separation was achieved on a C18 column by gradient elution with mixtures of methanol, water, and acetonitrile containing 0.05% acetic acid .

Physical And Chemical Properties Analysis

The molecular weight of Strictosamide is 498.5 g/mol . It is recommended to store it at -20°C .

Scientific Research Applications

Anti-Inflammatory Activity in Ulcerative Colitis (UC)

Strictosamide has been found to have strong anti-inflammatory properties, particularly in infection and inflammation-related diseases . A study aimed at evaluating the anti-inflammatory activity of Strictosamide in the course of Ulcerative Colitis (UC) found that it reduced colonic pathological alterations, including the ratio of colon weight/length, disease activity index (DAI), and H&E damage . It also downregulated pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the colonic tissue of UC mice .

Inhibition of NF-κB Signaling

Strictosamide has been validated to significantly inhibit NF-κB signaling in UC mice . The utilization of PDTC, an inhibitor of NF-κB, further demonstrated that Strictosamide ameliorated the inflammation by inhibiting the NF-κB signaling in vitro .

Pharmacokinetic Studies

A high-performance liquid chromatographic tandem mass spectrometric method has been developed and validated for the analysis of Strictosamide in rat plasma . This method is precise and reliable and can be applied to pharmacokinetic studies .

Anti-Inflammatory and Analgesic Activities

Strictosamide has been found to have remarkable anti-inflammatory and analgesic activities . At doses of 10, 20, and 40 mg/kg, it significantly decreased leukocyte counts .

Antibacterial Activity

Strictosamide has been suggested to be an effective antimicrobial agent against certain bacteria . This is based on its in vitro antibacterial activity .

Potential IBD Therapy

Given its anti-inflammatory properties and its ability to inhibit NF-κB signaling, Strictosamide could be a potential candidate for Inflammatory Bowel Disease (IBD) therapy .

Mechanism of Action

Strictosamide is a natural alkaloid found in the medicinal plant Nauclea officinalis, which has been used for a long time in China to treat diseases related to infection and inflammation .

Target of Action

Strictosamide primarily targets T helper 17 cells (Th17 cells) and Regulatory T cells (Treg cells) . Th17 cells are a subset of pro-inflammatory T cells that play a crucial role in autoimmune diseases and inflammation. On the other hand, Treg cells are a subset of T cells that modulate the immune system, maintain tolerance to self-antigens, and prevent autoimmune disease .

Mode of Action

Strictosamide interacts with its targets, Th17 and Treg cells, modulating their differentiation and function . It reduces the proportion of Th17 cells and increases the proportion of Treg cells . This modulation results in a decrease in the levels of Th17-related factors interleukin (IL)-6 and IL-17, and an increase in Treg-related factors IL-10 and transforming growth factor (TGF)- .

Biochemical Pathways

The biochemical pathway affected by strictosamide involves the PI3K/AKT signaling pathway . This pathway plays a key role in cellular quiescence, proliferation, cancer, and longevity . Strictosamide has been shown to activate this pathway, leading to increased protein expression of Forkhead/winged helix transcription factor 3 (Foxp3) and p-STAT5, while inhibiting Retinoid-related orphan nuclear receptors-t (RORt) and p-STAT3 expression .

Pharmacokinetics

Strictosamide’s pharmacokinetic properties have been studied using a high-performance liquid chromatographic tandem mass spectrometric method . The compound was found to have good linearity in the range of 0.05–20 ng mL−1 in rat plasma . The method was precise and reliable, indicating that strictosamide has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

Strictosamide has been shown to have significant anti-inflammatory and analgesic activities . It decreases inflammation and inflammatory pain, as evidenced by reduced ear edema, inhibited peritoneal vascular permeability, and decreased leukocytes in the mice peritoneal cavity . It also markedly prolonged the pain latency and decreased the writhing counts in acetic acid-induced writhing test in mice .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRPLJCNRZUXLS-IUNANRIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438421 | |

| Record name | Strictosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strictosamide | |

CAS RN |

23141-25-5 | |

| Record name | Strictosamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23141-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strictosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[10]-Shogaol](/img/structure/B192378.png)